REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][C:4]=1[C:5]([O:7]C)=[O:6].Cl>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][C:4]=1[C:5]([OH:7])=[O:6]
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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COC1=C(C(=O)OC)C=C(C=C1)C(C)=O
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Name
|
|
Quantity
|
80 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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28 mL
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Type
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reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed for 4 hours
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Duration
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4 h
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
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COC1=C(C(=O)O)C=C(C=C1)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |